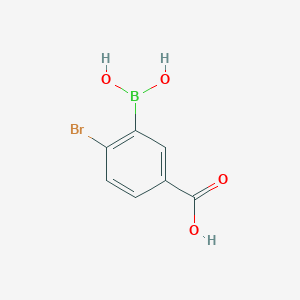

Ácido 2-bromo-5-carboxifenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-5-carboxyphenylboronic acid is a chemical compound that is used as an inhibitor of the hormone-sensitive lipase . It catalyzes the formation of amide bonds from amines and carboxylic acids .

Synthesis Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been used in the protodeboronation process . This process is not well developed, but it has been reported that 1°, 2°, and 3° alkyl boronic esters can be protodeboronated using a radical approach .Molecular Structure Analysis

The molecular formula of 2-Bromo-5-carboxyphenylboronic acid is C7H6BBrO4 . The molecular weight is 244.84 .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well known .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-carboxyphenylboronic acid include a density of 1.9±0.1 g/cm3 and a boiling point of 470.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Protodesboronación catalítica

El ácido 2-bromo-5-carboxifenilborónico se puede utilizar en la protodesboronación catalítica de ésteres borónicos de pinacol . Este proceso implica un enfoque radical y es particularmente útil para la hidrometilación formal anti-Markovnikov de alquenos . Esta transformación es valiosa pero no muy conocida .

Acoplamiento de Suzuki-Miyaura

La reacción de acoplamiento de Suzuki-Miyaura (SM) es otra aplicación significativa del ácido 2-bromo-5-carboxifenilborónico . Esta reacción se utiliza ampliamente en reacciones de formación de enlaces carbono-carbono debido a sus condiciones suaves y tolerantes a los grupos funcionales . Los reactivos organoborados utilizados en este proceso son relativamente estables, se preparan fácilmente y generalmente son benignos para el medio ambiente .

Síntesis de (−)-Δ8-THC y colesterol

La secuencia de hidrometilación, que implica la protodesboronación del ácido 2-bromo-5-carboxifenilborónico, se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxi . Esto demuestra la utilidad del compuesto en la síntesis orgánica compleja .

Síntesis de δ-®-Coniceína e Indolizidina 209B

La protodesboronación del ácido 2-bromo-5-carboxifenilborónico también se ha utilizado en la síntesis total formal de δ-®-coniceína e indolizidina 209B . Estos son compuestos orgánicos complejos, y la capacidad de sintetizarlos demuestra la versatilidad del ácido 2-bromo-5-carboxifenilborónico .

Estabilidad y reactividad

El ácido 2-bromo-5-carboxifenilborónico es conocido por su estabilidad y reactividad . Estas propiedades lo convierten en un reactivo valioso en diversas transformaciones químicas .

Amplio rango de transformaciones de grupos funcionales

El ácido 2-bromo-5-carboxifenilborónico se puede convertir en una amplia gama de grupos funcionales . Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C–C como alquenilaciones, alquinilaciones y arilaciones .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Bromo-5-carboxyphenylboronic acid . In case of inhalation, move the victim to fresh air and give oxygen if breathing is difficult . If the substance comes into contact with the skin, wash off immediately with soap and plenty of water . If it comes into contact with the eyes, rinse cautiously with water for at least 15 minutes .

Mecanismo De Acción

Target of Action

Boronic acids and their esters, including this compound, are often used in organic synthesis, particularly in suzuki–miyaura (sm) cross-coupling reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with a metal catalyst, typically palladium. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In transmetalation, the boronic acid group (nucleophilic) is transferred from boron to palladium .

Biochemical Pathways

In general, sm cross-coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

In the context of organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-5-carboxyphenylboronic acid can be influenced by environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is often used, depends on mild and functional group tolerant reaction conditions . Additionally, the compound’s stability in water could be influenced by pH and temperature .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-carboxyphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Bromo-5-carboxyphenylboronic acid exerts its effects through various mechanisms. In the Suzuki–Miyaura coupling reaction, it participates in transmetalation, a process where it is transferred from boron to palladium . This reaction involves the formation of new bonds and can lead to changes in gene expression .

Metabolic Pathways

2-Bromo-5-carboxyphenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Propiedades

IUPAC Name |

3-borono-4-bromobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BBrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJQJPLPACWWKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BBrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)